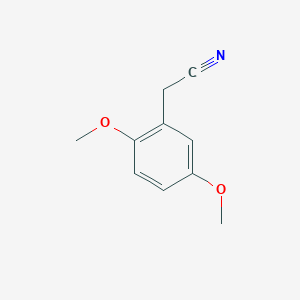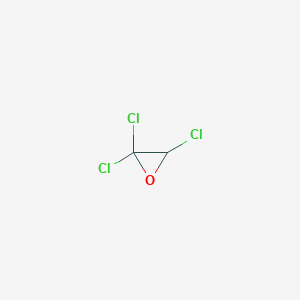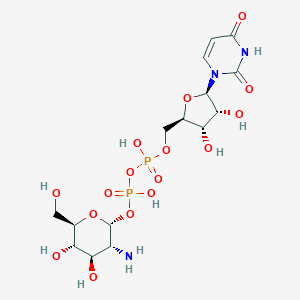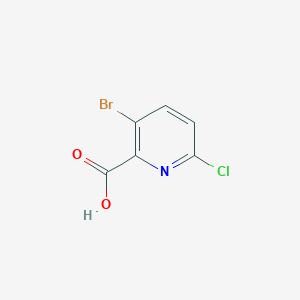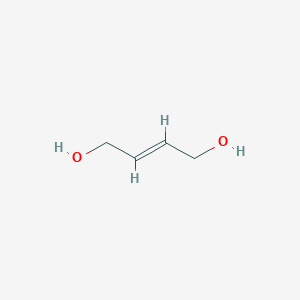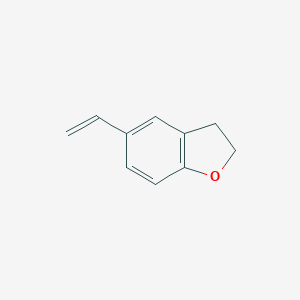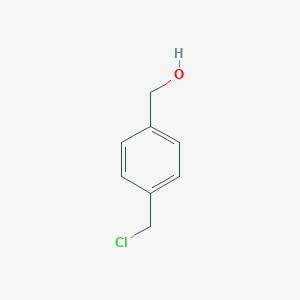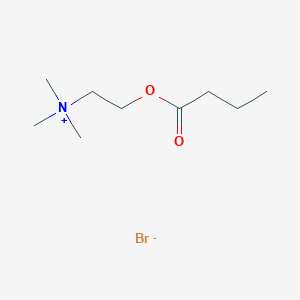
Butyrylcholine bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyrylcholine bromide, also known as butyrylcholinesterase (BChE), is an enzyme that plays a crucial role in the regulation of acetylcholine levels in the body. It is a member of the cholinesterase family of enzymes and is found in various tissues throughout the body, including the liver, brain, and plasma. In
Wissenschaftliche Forschungsanwendungen
Butyrylcholine bromide has a wide range of scientific research applications, including its use as a tool in the study of acetylcholine regulation and its role in various diseases. It has been used in the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders. Butyrylcholine bromide has also been used in the study of muscle function and the effects of various drugs on muscle contractions.
Wirkmechanismus
Butyrylcholine bromide works by hydrolyzing Butyrylcholine bromidene, a neurotransmitter that is involved in the regulation of muscle contractions and other physiological processes. This hydrolysis reaction breaks down Butyrylcholine bromidene into choline and butyrate, which can then be recycled or excreted from the body. This process helps to regulate the levels of acetylcholine in the body, which is important for proper muscle function and other physiological processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Butyrylcholine bromidene bromide are complex and varied. It has been shown to have a number of effects on muscle function, including the regulation of muscle contractions and the modulation of muscle fatigue. It has also been shown to play a role in the regulation of blood pressure and heart rate, as well as in the development of certain diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Butyrylcholine bromidene bromide in lab experiments is its ability to regulate acetylcholine levels in a controlled manner. This allows researchers to study the effects of acetylcholine on various physiological processes, without the need for more invasive methods. However, there are also limitations to the use of Butyrylcholine bromidene bromide, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for the study of Butyrylcholine bromidene bromide, including its use in the development of new drugs for the treatment of neurological disorders and other diseases. It may also be used in the study of muscle function and the effects of various drugs on muscle contractions. Additionally, further research is needed to better understand the biochemical and physiological effects of Butyrylcholine bromidene bromide, as well as its potential limitations and risks.
Synthesemethoden
Butyrylcholine bromide can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the desired compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method of synthesizing Butyrylcholine bromidene bromide is through the chemical reaction of butyryl chloride and choline.
Eigenschaften
CAS-Nummer |
18956-84-8 |
|---|---|
Produktname |
Butyrylcholine bromide |
Molekularformel |
C9H20BrNO2 |
Molekulargewicht |
254.16 g/mol |
IUPAC-Name |
2-butanoyloxyethyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C9H20NO2.BrH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RPYPSMVHOUZJIP-UHFFFAOYSA-M |
SMILES |
CCCC(=O)OCC[N+](C)(C)C.[Br-] |
Kanonische SMILES |
CCCC(=O)OCC[N+](C)(C)C.[Br-] |
Andere CAS-Nummern |
18956-84-8 |
Verwandte CAS-Nummern |
3922-86-9 (Parent) |
Synonyme |
utyrylcholine butyrylcholine bromide butyrylcholine chloride butyrylcholine iodide butyrylcholine perchlorate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



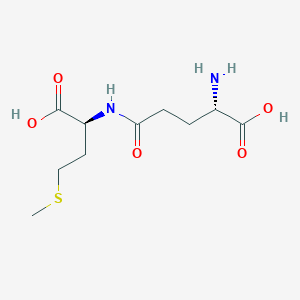


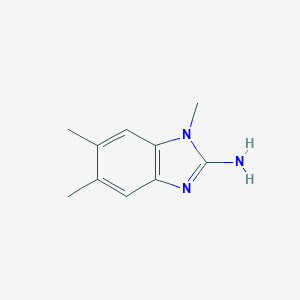
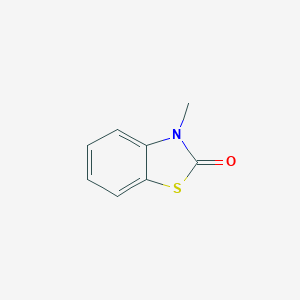
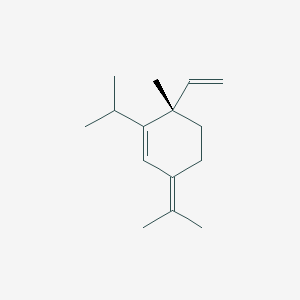
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
